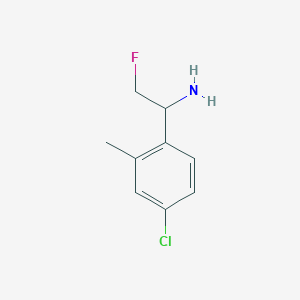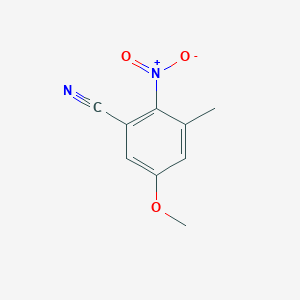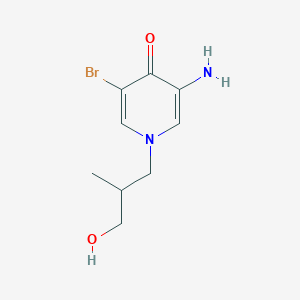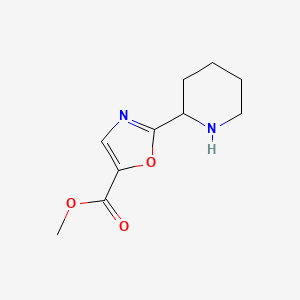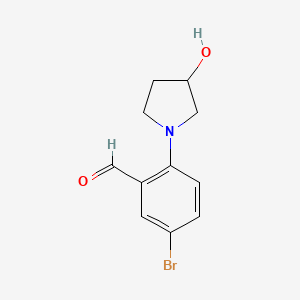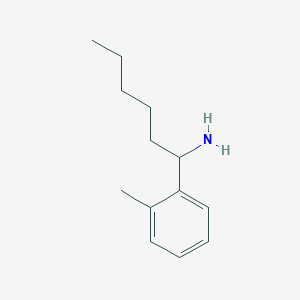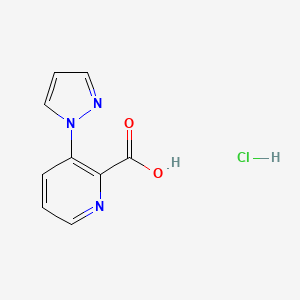
3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its versatile reactivity and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloronicotinic acid with hydrazine hydrate to form the pyrazole ring, followed by further functionalization to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient cyclization and functionalization .
化学反应分析
Types of Reactions
3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines .
科学研究应用
3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazole and pyridine derivatives, such as:
- 3-(1H-Pyrazol-1-yl)pyridine
- 2-(1H-Pyrazol-1-yl)pyridine
- Pyrazolo[3,4-b]pyridine
Uniqueness
What sets 3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride apart is its unique combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C9H8ClN3O2 |
|---|---|
分子量 |
225.63 g/mol |
IUPAC 名称 |
3-pyrazol-1-ylpyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H7N3O2.ClH/c13-9(14)8-7(3-1-4-10-8)12-6-2-5-11-12;/h1-6H,(H,13,14);1H |
InChI 键 |
DRZHIYUPXCSHCV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C(=O)O)N2C=CC=N2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13222129.png)
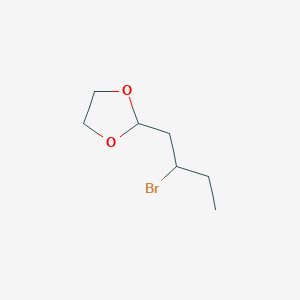
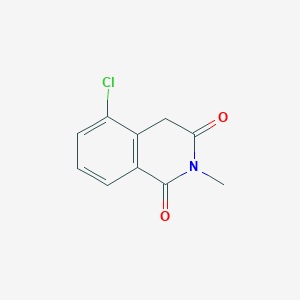
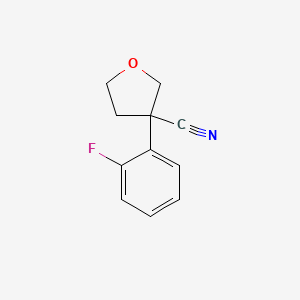
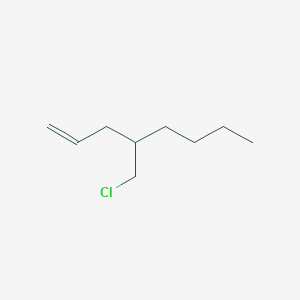
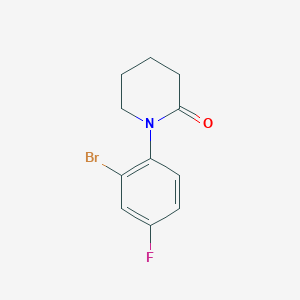
![5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B13222153.png)
